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Isopropyl(methyl)sulfamoyl chloride, also referred to as N-methyl-N-(propan-2-yl)sulfamoyl chloride, is a chemical compound characterized by the molecular formula C4H10ClNO2S and a molecular weight of 171.65 g/mol. It appears as a colorless to pale yellow liquid with a pungent odor. This compound is primarily utilized as an acylating agent in organic synthesis, particularly in the formation of sulfonamide structures, which are essential intermediates in pharmaceutical and agrochemical production .
There is no current information available regarding the mechanism of action of isopropyl(methyl)sulfamoyl chloride in biological systems.
Common reagents involved in these reactions include primary and secondary amines, water, and oxidizing agents like hydrogen peroxide .
Isopropyl(methyl)sulfamoyl chloride exhibits significant biological activity, primarily through its interaction with amines. It acts as an acylating agent, modifying biomolecules to study their structure and function. The sulfonamide structures formed from this compound are known for their antibacterial and antifungal properties, making them valuable in medicinal chemistry .
The compound primarily targets amines through acylation, leading to the formation of sulfonamide structures. This action can influence various biochemical pathways and is relevant in pharmacokinetics due to its interactions with biological systems.
Isopropyl(methyl)sulfamoyl chloride can be synthesized through several methods:
In industrial settings, large-scale reactors are employed where isopropanol and methylsulfonyl chloride are mixed with a catalyst. The reaction mixture is then distilled to separate the desired product from by-products, followed by purification processes such as recrystallization .
Isopropyl(methyl)sulfamoyl chloride has diverse applications across various fields:
Research on the interactions of isopropyl(methyl)sulfamoyl chloride focuses on its reactivity with amines and other nucleophiles. Studies indicate that it forms stable sulfonamide bonds, which are crucial for developing various pharmaceutical compounds. Furthermore, its hydrolysis products have been investigated for their potential biological activities .
Isopropyl(methyl)sulfamoyl chloride shares similarities with several other compounds that also contain sulfamoyl or sulfonamide functionalities. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Sulfanilamide | C7H9N3O2S | First sulfonamide antibiotic |
| Acetylsulfamethoxazole | C11H14N4O3S | Antibacterial agent; acetylated derivative |
| N,N-Dimethylsulfamoyl chloride | C5H12ClN2O2S | Similar acylating properties |
What distinguishes isopropyl(methyl)sulfamoyl chloride from these similar compounds is its specific structure that allows it to act efficiently as an acylating agent while also being versatile in both organic synthesis and biological applications. Its unique reactivity profile enables it to form diverse sulfonamide derivatives that are crucial in medicinal chemistry .
Nucleophilic substitution remains the cornerstone for synthesizing isopropyl(methyl)sulfamoyl chloride. A prominent method involves the reaction of secondary amines with sulfuryl chloride (SO₂Cl₂), which serves as both a sulfur dioxide source and an electrophilic partner. For instance, morpholine derivatives react with sulfuryl chloride under anhydrous conditions to generate sulfamoyl chlorides in situ. This approach bypasses traditional oxidants by leveraging the S(VI) center’s inherent reactivity, enabling direct coupling with arylboronic acids via palladium catalysis.
Key parameters influencing substitution efficiency include:
An optimized laboratory-scale procedure involves chilling sulfuryl chloride to −25°C, followed by gradual addition of the amine substrate. The mixture is then stirred at room temperature for 12–24 hours, yielding isopropyl(methyl)sulfamoyl chloride with purities exceeding 85%.
Palladium-based catalysts have revolutionized sulfamoyl chloride synthesis by enabling cross-coupling reactions under mild conditions. The PdCl₂(PhCN)₂/Na₂HPO₄ system facilitates Suzuki–Miyaura coupling between in situ-generated sulfamoyl chlorides and arylboronic acids, achieving yields up to 71%. This catalytic cycle proceeds via oxidative addition of the sulfamoyl chloride to Pd(0), followed by transmetalation with the boronic acid and reductive elimination to form the C–S bond.
Ligand effects: Bulky phosphine ligands (e.g., P(t-Bu)₃) enhance catalytic activity by stabilizing the Pd intermediate during oxidative addition. Conversely, electron-deficient ligands accelerate transmetalation but increase susceptibility to desulfonylation side reactions.
Catalyst loading: Reducing PdCl₂(PhCN)₂ loading to 2 mol% maintains efficiency while lowering metal contamination risks. Higher loadings (5–10 mol%) marginally improve yields but exacerbate purification challenges.
Solvent polarity and temperature critically influence reaction kinetics and product stability:
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 0.12 | 68 |
| Tetrahydrofuran | 7.52 | 0.09 | 72 |
| Dimethylformamide | 36.7 | 0.21 | 85 |
Data adapted from continuous flow studies demonstrates that polar aprotic solvents like dimethylformamide (DMF) accelerate nucleophilic substitution by stabilizing charged intermediates. However, DMF’s high boiling point complicates product isolation, necessitating post-reaction extraction with low-polarity solvents.
Temperature modulation:
A hybrid approach employing cold initial mixing followed by gradual heating to 80°C optimizes both yield (89%) and purity (93%).
Modern synthetic strategies emphasize sustainability through:
The integration of microwave-assisted synthesis further enhances green metrics, achieving 95% conversion in 15 minutes versus 24 hours under conventional heating.
The sulfamoyl chloride group (-SO$$_2$$Cl) is intrinsically electrophilic due to the electron-withdrawing nature of the sulfonyl oxygen atoms, which polarize the sulfur-chlorine bond. This polarization facilitates nucleophilic substitution reactions, where chloride acts as a leaving group. The electrophilicity of the sulfur center is further accentuated by the resonance stabilization of the transition state during nucleophilic attack [3] [4].
In hydrolysis reactions, the compound undergoes rapid solvolysis in aqueous environments, producing isopropyl(methyl)sulfonamide and hydrochloric acid. Kinetic studies reveal a bimolecular nucleophilic substitution (SN$$_2$$) mechanism in polar aprotic solvents like acetonitrile, where the nucleophile directly displaces chloride. Conversely, in chloroform, an elimination-addition pathway dominates, involving the transient formation of an N-sulfonylamine intermediate [4]. This duality underscores the solvent-dependent electrophilic activation of the sulfamoyl chloride group.
The Hammett reaction constant (ρ) for anilinolysis reactions of sulfamoyl chlorides ranges from -2.63 to -4.76, indicating a strong sensitivity to electronic effects in the nucleophile [4]. Electron-donating groups on the aniline accelerate the reaction by enhancing nucleophilicity, while electron-withdrawing groups decelerate it.
The isopropyl and methyl substituents on the sulfamoyl nitrogen exert competing steric and electronic effects:
Isotope effect studies highlight the role of hydrogen bonding in stabilizing transition states. For diethylsulfamoyl chloride, a secondary deuterium isotope effect (k$$_H$$/k$$_D$$) of ~2 suggests partial proton transfer during hydrolysis, a feature absent in dimethyl derivatives [3].
Solvent polarity profoundly influences reaction mechanisms and rates:
| Solvent | Dielectric Constant | Dominant Mechanism | Rate Constant (25°C, M$$^{-1}$$s$$^{-1}$$) |
|---|---|---|---|
| Chloroform | 4.8 | Elimination (E2) | 1.2 × 10$$^{-4}$$ |
| Acetonitrile | 37.5 | SN$$_2$$ | 5.8 × 10$$^{-2}$$ |
In chloroform, the low dielectric constant favors an E2 mechanism, where a base abstracts a proton adjacent to the sulfur center, concomitant with chloride departure. In acetonitrile, the high polarity stabilizes the charged transition state of the SN$$_2$$ pathway, accelerating the reaction by over three orders of magnitude [4] [5].
Activation parameters further elucidate solvent effects. For hydrolysis in water, the enthalpy of activation (ΔH$$^\ddagger$$) decreases with increasing solvent polarity, while the entropy of activation (ΔS$$^\ddagger$$) becomes less negative due to reduced solvent reorganization [5] [6].
Aryl-substituted sulfamoyl chlorides exhibit distinct reactivity profiles due to resonance and inductive effects:
Hammett correlations for aryl analogues yield ρ values of -3.2 to -4.1, reflecting greater electronic sensitivity compared to alkyl-substituted systems [4]. This disparity arises from the direct conjugation of aryl groups with the sulfamoyl moiety, amplifying electronic perturbations.
Corrosive